Veratraldehyde chemical properties and structure
Veratraldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to veratraldehyde (3,4-dimethoxybenzaldehyde). This compound is a significant intermediate in the pharmaceutical and flavor and fragrance industries.
Chemical and Physical Properties
Veratraldehyde is an organic compound structurally related to benzaldehyde, featuring two methoxy groups.[1] It typically appears as a white to pale yellow or peach-colored crystalline solid.[1][2][3] Commercially, it is popular for its pleasant, sweet, and woody vanilla-like fragrance.[3][4]
Table 1: Physical and Chemical Properties of Veratraldehyde
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dimethoxybenzaldehyde | [4] |
| Synonyms | Vanillin methyl ether, Veratric aldehyde, Methylvanillin | [4][5] |
| CAS Number | 120-14-9 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [2][6] |
| Appearance | White to pale yellow crystalline solid/powder | [2][3][6] |
| Melting Point | 40–45 °C | [1][4][7] |
| Boiling Point | 281 °C | [1][6][7] |
| Density | ~1.114 g/cm³ | [1][2] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
| Water Solubility | Slightly soluble in cold water; soluble in hot water. | [2][4][7] |
| Solvent Solubility | Soluble in ethanol, ether, and other organic solvents. | [2][3][4] |
| Stability | Stable under normal conditions, but sensitive to air and light.[4][8][9] It can oxidize to the odorless veratric acid.[4][7] |
Chemical Structure
Veratraldehyde is a dimethoxybenzene, specifically benzaldehyde substituted at the 3 and 4 positions with methoxy groups.[4][7]
Caption: Chemical structure of Veratraldehyde (3,4-dimethoxybenzaldehyde).
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of veratraldehyde.
Table 2: Spectroscopic Data for Veratraldehyde
| Spectrum Type | Key Features and Observations | Source(s) |
| ¹H NMR | Data available in CDCl₃. | [10] |
| ¹³C NMR | Data available in CDCl₃. | [10] |
| IR | Spectrum available (KBr disc, nujol mull, CCl₄/CS₂ solution). | [10][11] |
| UV-Vis | UV-Vis spectra are available, particularly in the context of its oxidation reactions. | [12] |
| Mass Spec | Electron ionization mass spectrum data is available. | [11] |
Experimental Protocols
Veratraldehyde can be synthesized through various methods. One common and historically significant method is the methylation of vanillin.
A. Synthesis of Veratraldehyde by Methylation of Vanillin
This procedure is a common laboratory-scale synthesis method.[4][13]
-
Reactants:
-
Vanillin (3-methoxy-4-hydroxybenzaldehyde)
-
Dimethyl sulfate
-
Sodium hydroxide solution
-
-
Procedure:
-
A mixture of vanillin and boiling water is prepared in a three-necked flask and heated on a steam bath.[13]
-
A heated solution of sodium hydroxide is added in one lot to the hot vanillin mixture.[13]
-
The flask is fitted with a reflux condenser, mechanical stirrer, and a separatory funnel.[13]
-
Heating is continued while dimethyl sulfate is added dropwise via the separatory funnel. The temperature should be maintained to ensure a steady reaction.[13]
-
The reaction mixture is kept alkaline by the periodic addition of the sodium hydroxide solution.[13]
-
After the addition of reagents is complete, the mixture is heated for an additional period to ensure the reaction goes to completion.[13]
-
The reaction mixture is then cooled, allowing the veratraldehyde to crystallize.[13]
-
The solid crystalline mass is collected, ground with ice water, and filtered with suction.[13]
-
The product is dried in a vacuum desiccator. Further purification can be achieved by distillation under reduced pressure.[13]
-
Caption: Workflow for the synthesis of veratraldehyde from vanillin.
B. Synthesis via Oppenhauer Oxidation of Veratryl Alcohol
This method provides an alternative route with high selectivity and yield.[14]
-
Reactants:
-
Veratryl alcohol
-
Toluene (dried)
-
Aluminum isopropoxide (catalyst)
-
Paraformaldehyde (dried)
-
-
Procedure:
-
Veratryl alcohol and toluene are charged into a flask equipped with a Dean-Stark trap.[14]
-
The mixture is heated to reflux, and a portion of toluene is distilled off to ensure anhydrous conditions.[14]
-
After cooling, the catalyst, aluminum isopropoxide, is added.[14]
-
The solution is heated to 100°C, and paraformaldehyde is added slowly in portions. This results in foaming as the methanol-toluene azeotrope distills.[14]
-
The mixture is refluxed for approximately 2 hours until TLC confirms the complete oxidation of the alcohol.[14]
-
The mixture is cooled and washed with 1N NaOH, which precipitates aluminum salts.[14]
-
The organic (toluene) layer is separated, washed with brine, and dried with sodium sulfate.[14]
-
Toluene is removed under vacuum, and the resulting crude product is purified by distillation to yield pure veratraldehyde.[14]
-
Applications in Drug Development
Veratraldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical drugs.[1][4] Its structure is a versatile scaffold for building more complex molecules.
Caption: Veratraldehyde as a key intermediate in pharmaceutical synthesis.
Safety and Handling
Veratraldehyde is considered harmful if swallowed and causes skin irritation.[9][15]
-
Handling: Use in a well-ventilated area.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles.[2][15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of heat and fire.[2][16] Keep containers tightly closed.[2] The compound is sensitive to air and light, and solutions may oxidize to veratric acid.[4][8][17]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4][7][17]
-
First Aid:
References
- 1. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. VERATRALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Veratraldehyde, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. Veratraldehyde | 120-14-9 [chemicalbook.com]
- 8. Veratraldehyde CAS No. 120-14-9 3, 4-Dimethoxybenzaldehhyde [sunwisechem.com]
- 9. chemtexusa.com [chemtexusa.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sciencemadness Discussion Board - Synthesis of veratraldehyde via Oppenhauer oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Veratraldehyde - Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]
- 17. Page loading... [wap.guidechem.com]
